molecular formula C21H21N3O4 B2629690 N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448065-32-4

N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

Cat. No. B2629690
M. Wt: 379.416
InChI Key: GYUOIJFIIYGDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also many synthetic techniques for pyrazole derivatives .


Molecular Structure Analysis

The basic structure of a pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . They are often used as scaffolds in the synthesis of bioactive chemicals .


Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The properties of a specific pyrazole compound would depend on its particular structure.

Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of these compounds often involves multicomponent reactions (MCRs), which are favored for their efficiency in pharmaceutical chemistry. Recent advances in MCRs highlight the synthesis of bioactive molecules containing the pyrazole moiety, underscoring the importance of pyrazole as a pharmacophore in drug development (Dar & Shamsuzzaman, 2015).

Catalytic Applications in Heterocyclic Synthesis

Heterocyclic compounds, including those with pyrazole frameworks, are pivotal in the synthesis of pharmaceuticals due to their broad synthetic applications and bioavailability. The application of hybrid catalysts in the synthesis of heterocyclic compounds, such as pyranopyrimidines, showcases the versatility of these frameworks in drug development. This approach leverages organocatalysts, metal catalysts, and green solvents, indicating a sustainable pathway for the synthesis of complex heterocyclic structures (Parmar, Vala, & Patel, 2023).

Implications for Drug Development

The therapeutic potential of pyrazole and its derivatives in drug discovery is significant. These compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The structural diversity and functionalization of pyrazole derivatives allow for the development of new medicinal agents with targeted biological activities. This highlights the importance of synthetic strategies and medicinal chemistry in exploiting the pyrazole scaffold for therapeutic applications (Becerra, Abonía, & Castillo, 2022).

Safety And Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its particular structure. Some general safety considerations for working with pyrazole compounds include handling them in a well-ventilated area, avoiding contact with skin and eyes, and not inhaling their dust .

Future Directions

The field of pyrazole chemistry is a dynamic one, with ongoing research into new synthetic methods, applications, and structure-activity relationships . Future directions could include the development of more efficient synthetic methods, the discovery of new applications, and further exploration of the biological activity of pyrazole compounds .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-22-21(25)20-15-12-28-16-6-4-3-5-14(16)19(15)23-24-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUOIJFIIYGDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3COC4=CC=CC=C4C3=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.